Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate
Description
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate (CAS: 653563-74-7) is an ester derivative with the molecular formula C₁₈H₂₀O₄ and a molar mass of 300.35 g/mol . Its structure features a central 2-methylbutanoate ester moiety, substituted at the 2-position with a phenoxy group bearing a benzyloxy substituent at the para position (4-position of the phenyl ring).
Properties
CAS No. |
653563-75-8 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-phenylmethoxyphenoxy)butanoate |
InChI |
InChI=1S/C19H22O4/c1-4-19(2,18(20)21-3)23-17-12-10-16(11-13-17)22-14-15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3 |
InChI Key |
FXNYKMXUQOLICV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate typically involves the reaction of 4-(benzyloxy)phenol with 2-bromo-2-methylbutanoic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The ester moiety can undergo hydrolysis, releasing the active phenoxy compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Key Observations:
Chlorinated analogs (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility . Epoxide-containing analogs (e.g., ) are more reactive due to the strained oxirane ring, enabling nucleophilic addition reactions absent in the target compound .
Biological Relevance: While direct biological data for the target compound are unavailable, boronic acid derivatives with methoxy/phenoxy groups () demonstrate histone deacetylase (HDAC) inhibition, suggesting that the target compound’s benzyloxy-phenoxy motif could be optimized for similar enzymatic interactions .
Biological Activity
Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate, also known by its CAS number 653563-75-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Molecular Details:
- Molecular Formula: C18H26O3
- Molecular Weight: 290.40 g/mol
- IUPAC Name: this compound
Structural Representation:
The compound features a benzyloxy group attached to a phenoxy structure, which is significant for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. One common method includes the use of benzyloxyphenol derivatives in the presence of suitable reagents to facilitate esterification with methyl 2-methylbutanoate. This process often involves:
- Reagents: Sodium hydride as a base and methyl iodide as an alkylating agent.
- Conditions: Typically performed under an inert atmosphere to prevent oxidation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as prostaglandin E2 (PGE2) levels in tissues subjected to inflammatory stimuli.
Case Study Example:
A study conducted on rats with induced paw edema demonstrated that administration of this compound at doses of 5 mg/kg significantly reduced swelling compared to the control group.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators.
- Cellular Interaction: Its phenolic structure allows it to interact with cellular membranes and modulate various signaling pathways related to inflammation and microbial defense.
Comparative Analysis with Similar Compounds
To contextualize the efficacy of this compound, a comparison with structurally similar compounds is beneficial:
| Compound | Biological Activity |
|---|---|
| Methyl 2-(4-hydroxyphenoxy)-2-methylbutanoate | Moderate antibacterial activity |
| Ethyl 3-(benzyloxy)-4-hydroxybenzoate | Strong anti-inflammatory effects |
| Methyl 3-(benzyloxy)-4-hydroxybenzoate | Weak antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
